N'-(2,4-dinitrophenyl)propanohydrazide
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Overview
Description
N’-(2,4-Dinitrophenyl)propanohydrazide is an organic compound with the molecular formula C9H10N4O5. It is a derivative of hydrazine and is characterized by the presence of a dinitrophenyl group attached to a propanohydrazide moiety. This compound is known for its distinctive yellow crystalline appearance and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(2,4-Dinitrophenyl)propanohydrazide can be synthesized through the reaction of 2,4-dinitrophenylhydrazine with propionic acid or its derivatives. The reaction typically involves the following steps:
Preparation of 2,4-Dinitrophenylhydrazine: This is achieved by reacting hydrazine sulfate with 2,4-dinitrochlorobenzene in the presence of a base such as sodium hydroxide.
Formation of N’-(2,4-Dinitrophenyl)propanohydrazide: The 2,4-dinitrophenylhydrazine is then reacted with propionic acid or propionyl chloride under acidic conditions to yield the desired product
Industrial Production Methods
While specific industrial production methods for N’-(2,4-dinitrophenyl)propanohydrazide are not well-documented, the synthesis generally follows the laboratory preparation methods with scale-up considerations. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-Dinitrophenyl)propanohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of dinitrophenyl derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
N’-(2,4-Dinitrophenyl)propanohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of various organic compounds and as an intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of N’-(2,4-Dinitrophenyl)propanohydrazide involves its interaction with carbonyl groups in target molecules. The hydrazide group forms a hydrazone linkage with the carbonyl group, resulting in the formation of a stable complex. This interaction is crucial in its application as a reagent for detecting carbonyl compounds .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in detecting carbonyl compounds.
2,4-Dinitrophenol: Another related compound known for its use in biochemical studies and as a metabolic stimulant
Uniqueness
N’-(2,4-Dinitrophenyl)propanohydrazide is unique due to its specific structure, which combines the properties of 2,4-dinitrophenylhydrazine with a propanohydrazide moiety. This unique structure enhances its reactivity and specificity in various chemical reactions and applications.
Properties
CAS No. |
6561-63-3 |
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Molecular Formula |
C9H10N4O5 |
Molecular Weight |
254.20 g/mol |
IUPAC Name |
N'-(2,4-dinitrophenyl)propanehydrazide |
InChI |
InChI=1S/C9H10N4O5/c1-2-9(14)11-10-7-4-3-6(12(15)16)5-8(7)13(17)18/h3-5,10H,2H2,1H3,(H,11,14) |
InChI Key |
WHZKXONNRZZZSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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